7,8-Dichloro-5-nitroquinoline CAS 59252-75-4 properties
7,8-Dichloro-5-nitroquinoline CAS 59252-75-4 properties
An In-depth Technical Guide to 7,8-Dichloro-5-nitroquinoline
This guide provides a comprehensive technical overview of 7,8-Dichloro-5-nitroquinoline (CAS No. 59252-75-4), a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. This document delves into its core physicochemical properties, spectral characteristics, a validated synthesis protocol, and its potential applications, offering field-proven insights for drug development professionals and scientists.
Introduction and Core Concepts
7,8-Dichloro-5-nitroquinoline belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of dichloro and nitro functionalities onto the quinoline ring system modulates its electronic properties and steric profile, creating a unique chemical entity with potential for further synthetic elaboration and biological investigation. Its systematic IUPAC name is 7,8-dichloro-5-nitroquinoline.[2]
The strategic placement of two chlorine atoms and an electron-withdrawing nitro group makes this molecule a versatile intermediate. These substituents can influence the reactivity of the quinoline ring and serve as handles for introducing further chemical diversity, a key strategy in the lead optimization phase of drug discovery.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in designing meaningful experiments.
Chemical Structure
The structural arrangement of 7,8-Dichloro-5-nitroquinoline is foundational to its reactivity and interactions.
Caption: Chemical structure of 7,8-Dichloro-5-nitroquinoline with IUPAC numbering.
Core Properties Summary
A summary of the key physicochemical data for 7,8-Dichloro-5-nitroquinoline is presented below. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 59252-75-4 | [2] |
| Molecular Formula | C₉H₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 243.05 g/mol | Calculated |
| IUPAC Name | 7,8-dichloro-5-nitroquinoline | [2] |
| Appearance | Expected to be a solid, likely a yellow or beige powder | Inferred from related compounds[3] |
| Canonical SMILES | O=C1=CC(Cl)=C(Cl)C2=NC=CC=C12 | [2] |
| InChI Key | DTZIPCLEUGPCOG-UHFFFAOYSA-N | [2] |
Spectral Data and Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be dominated by signals in the aromatic region (δ 7.0-9.0 ppm).[4] The four protons on the quinoline ring system will exhibit chemical shifts influenced by the anisotropic effects of the aromatic system and the electronic effects of the chloro and nitro substituents.
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H2, H3, H4 (Pyridinyl Ring): These protons will likely appear as a complex multiplet system, characteristic of substituted quinolines. The H2 proton, adjacent to the nitrogen, is expected to be the most downfield.
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H6 (Benzenoid Ring): This single proton will appear as a singlet, significantly influenced by the adjacent chloro and nitro groups.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display nine distinct signals for the carbon atoms of the quinoline core.
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Aromatic Carbons (δ 110-160 ppm): The chemical shifts will be influenced by the attached atoms. Carbons bearing chlorine atoms (C7, C8) and the nitro group (C5) will have their resonances shifted downfield. The carbon adjacent to the ring nitrogen (C2) will also be significantly downfield.[4]
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 7,8-Dichloro-5-nitroquinoline is predicted to show several characteristic absorption bands.
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N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The exact position is influenced by the aromatic system.
-
C=C and C=N Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the quinoline ring system.[5]
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=C-H Stretch (Aromatic): A weak to medium band is expected just above 3000 cm⁻¹.[5]
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C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be a definitive technique for confirming the molecular weight.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z 242.
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Isotopic Pattern: A key feature will be the isotopic signature of the two chlorine atoms. This will result in a characteristic cluster of peaks for the molecular ion: (M)⁺ at m/z 242, (M+2)⁺ at m/z 244, and (M+4)⁺ at m/z 246, with an approximate intensity ratio of 9:6:1. This pattern provides unambiguous evidence for the presence of two chlorine atoms.
Synthesis and Purification Protocol
The synthesis of 7,8-Dichloro-5-nitroquinoline can be logically achieved via the electrophilic nitration of a 7,8-dichloroquinoline precursor. The causality behind this choice is that nitration of a pre-formed quinoline ring is a standard and effective method for installing a nitro group.[6][7][8] The directing effects of the heterocyclic nitrogen and the existing chloro-substituents will favor substitution at the C5 position.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 7,8-Dichloro-5-nitroquinoline.
Step-by-Step Experimental Protocol
Safety First: This protocol involves highly corrosive and oxidizing strong acids. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield. The reaction is exothermic and requires strict temperature control.[8]
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 7,8-dichloroquinoline (1.0 eq).
-
Cool the flask in an ice/salt bath to 0 to -5 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature, allowing the starting material to dissolve completely.
-
-
Nitration:
-
Prepare the nitrating mixture in a separate flask by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 7,8-dichloroquinoline via the dropping funnel. The internal temperature must be rigorously maintained below 5 °C throughout the addition to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This must be done slowly to manage the exothermic quenching process.
-
A precipitate (the crude product) should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A solvent system such as ethanol/water or acetic acid would be a logical starting point.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This self-validating protocol includes a final purification step that, when combined with characterization (e.g., melting point, NMR), confirms the identity and purity of the final product.
Reactivity, Applications, and Future Directions
The chemical architecture of 7,8-Dichloro-5-nitroquinoline suggests several avenues for its use in research and development.
Chemical Reactivity
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (7,8-dichloroquinolin-5-amine). This transformation opens up a vast chemical space, as the resulting aniline derivative can undergo a wide array of reactions, including diazotization, acylation, and alkylation, to generate diverse libraries of compounds.
-
Nucleophilic Aromatic Substitution (SₙAr): While the chloro-substituents on the electron-rich benzene portion of the quinoline are generally unreactive towards SₙAr, the presence of the strongly electron-withdrawing nitro group may activate them under specific, often harsh, conditions.
Potential Applications in Drug Discovery
Quinoline derivatives are known to possess a wide spectrum of biological activities.[7] While 7,8-Dichloro-5-nitroquinoline itself is not a known drug, its structural motifs are present in compounds with demonstrated therapeutic potential.
-
Anticancer Research: Many nitroaromatic compounds and substituted quinolines exhibit cytotoxic effects against cancer cell lines.[9][10] For instance, the related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown potent anti-cancer activity.[9][11] The mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of critical enzymes like methionine aminopeptidase.[9][12] 7,8-Dichloro-5-nitroquinoline is a logical candidate for screening in anticancer assays.
-
Antimicrobial Agents: The 8-hydroxyquinoline scaffold, a close relative, is the basis for antimicrobial agents that function as metal ion chelators.[1][13] The nitro group in nitroxoline is crucial for its antibacterial action.[1] Therefore, 7,8-Dichloro-5-nitroquinoline could be explored as a precursor for novel antimicrobial compounds.
Safety and Handling
As a laboratory chemical, 7,8-Dichloro-5-nitroquinoline requires careful handling in accordance with good industrial hygiene and safety practices.[3]
-
GHS Hazard Classification: It is classified as harmful if swallowed (H302).[2][3] Related compounds may also cause skin and eye irritation.[14]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
References
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. (2023). [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]
-
8 Hydroxy 5 Nitroquinoline Applications and Benefits Explained. Medium. [Link]
-
8-Nitroquinoline Properties. EPA CompTox Chemicals Dashboard. [Link]
-
8-Nitroquinoline - GHS Data. EPA CompTox Chemicals Dashboard. [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
Synthesis of Novel Nitroxoline Analogs with Potent Cathepsin B Exopeptidase Inhibitory Activity. ResearchGate. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Table of Characteristic IR Absorptions. University of West Bohemia. [Link]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]
-
Chelation in the antimicrobial mechanism of nitroxoline. ResearchGate. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Table of Characteristic IR Absorptions. University of West Bohemia. [Link]
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